

ATTO 488 Carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 488 carboxylic acid

Cat. No.: B12376112

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of **ATTO 488 carboxylic acid**, a fluorescent dye widely utilized in biological research and drug development. This document details the dye's excitation and emission characteristics, quantum yield, and molar extinction coefficient. Furthermore, it outlines a general experimental protocol for spectroscopic measurements and illustrates a common experimental workflow using this fluorophore.

Core Spectroscopic and Physical Properties

ATTO 488 is a rhodamine-based fluorescent label known for its exceptional water solubility, high fluorescence quantum yield, and significant photostability.^{[1][2][3][4][5]} These characteristics make it a robust tool for a variety of applications, including high-resolution microscopy, single-molecule detection, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).^{[2][3][4][6]} The carboxylic acid derivative of ATTO 488 can be used directly for spectroscopic studies or can be chemically activated for conjugation to biomolecules.^{[1][2][5]}

The key quantitative data for **ATTO 488 carboxylic acid** are summarized in the table below for easy reference and comparison.

Parameter	Value	Reference
Excitation Maximum (λ_{ex})	501 nm	[2][7][8]
Emission Maximum (λ_{em})	523 nm	[2][7][8]
Molar Extinction Coefficient (ϵ)	$9.0 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	[2][7]
Fluorescence Quantum Yield (η)	0.80	[2]
Fluorescence Lifetime (τ)	4.1 ns	[2]

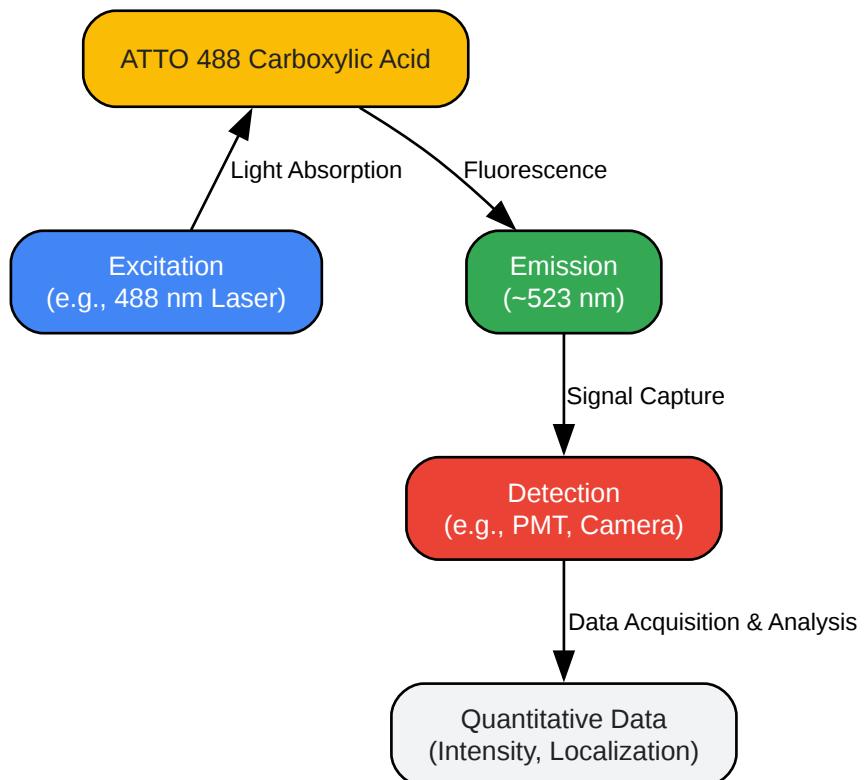
Experimental Protocols

Measuring Excitation and Emission Spectra

While specific instrument parameters will vary, the following protocol outlines the general methodology for determining the excitation and emission spectra of **ATTO 488 carboxylic acid**.

Materials:

- **ATTO 488 carboxylic acid**
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for stock solution
- Phosphate-buffered saline (PBS), pH 7.4 or other suitable aqueous buffer
- Fluorometer with excitation and emission monochromators
- Quartz cuvettes


Procedure:

- Stock Solution Preparation: Prepare a concentrated stock solution of **ATTO 488 carboxylic acid** (e.g., 1 mM) by dissolving the dye in a minimal amount of anhydrous DMSO or DMF.[7] Store this stock solution at -20°C, protected from light and moisture.[2]

- Working Solution Preparation: Dilute the stock solution in the desired aqueous buffer (e.g., PBS) to a final concentration suitable for fluorescence measurements. The optimal concentration is typically in the low micromolar (μM) range to avoid inner filter effects. The absorbance of the solution at the excitation maximum should ideally be below 0.1.
- Emission Spectrum Measurement:
 - Set the excitation monochromator of the fluorometer to the known excitation maximum of ATTO 488 (approximately 501 nm).
 - Scan the emission monochromator across a wavelength range that encompasses the expected emission peak (e.g., 510 nm to 600 nm).
 - Record the fluorescence intensity as a function of emission wavelength. The peak of this spectrum represents the emission maximum (λ_{em}).
- Excitation Spectrum Measurement:
 - Set the emission monochromator to the determined emission maximum (approximately 523 nm).
 - Scan the excitation monochromator across a wavelength range that includes the expected absorption peak (e.g., 450 nm to 520 nm).
 - Record the fluorescence intensity as a function of excitation wavelength. The peak of this spectrum represents the excitation maximum (λ_{ex}).
- Data Analysis: The recorded spectra can be used to confirm the identity and purity of the dye, as well as to determine the optimal filter sets for imaging applications.

Experimental Workflow: Immunofluorescence Staining

ATTO 488 is frequently used in immunofluorescence (IF) to visualize the localization of specific proteins within cells. The carboxylic acid form can be conjugated to primary or secondary antibodies for this purpose. The following diagram illustrates a typical indirect immunofluorescence workflow.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. leica-microsystems.com [leica-microsystems.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ATTO 488 carboxylic acid - Immunomart [immunomart.com]
- 6. ATTO 488 carboxy, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. ATTO 488 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- To cite this document: BenchChem. [ATTO 488 Carboxylic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376112#atto-488-carboxylic-acid-excitation-and-emission-spectra]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com